molecular formula C18H19ClN6O B2896307 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 2320889-23-2

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No.: B2896307
CAS No.: 2320889-23-2
M. Wt: 370.84
InChI Key: PEOVOSBZOUZOEV-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a seven-membered 1,4-diazepane ring. The structure is further substituted with a 4-chlorophenyl group attached via an ethanone linker. The 4-chlorophenyl group enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c19-15-4-2-14(3-5-15)12-18(26)24-9-1-8-23(10-11-24)17-7-6-16-21-20-13-25(16)22-17/h2-7,13H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVOSBZOUZOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A triazolo[4,3-b]pyridazine moiety which contributes to its biological activity.
  • A 1,4-diazepane ring that may influence its pharmacokinetics and receptor interactions.
  • A 4-chlorophenyl group which often enhances biological activity through various mechanisms.

Molecular Formula

The molecular formula for this compound can be represented as C18H20ClN5C_{18}H_{20}ClN_5.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo compounds exhibit significant antimicrobial properties. For instance, certain triazole derivatives have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in some derivatives . The compound may share similar mechanisms due to its structural characteristics.

Anticancer Activity

Triazole derivatives are also noted for their anticancer potential. Research has demonstrated that related compounds can inhibit cancer cell lines such as HCT-116 and T47D, with IC50 values indicating effective cytotoxicity . The presence of the triazole ring is often linked to enhanced interaction with cancer-related targets.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some triazolo derivatives inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.

Study 1: Antitubercular Activity

In a study focusing on substituted triazoles, several compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds with similar structural features to the target compound showed IC90 values ranging from 3.73 to 4.00 μM, indicating significant potential as antitubercular agents .

Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of triazole derivatives against colon carcinoma and breast cancer cell lines. The results revealed that specific derivatives exhibited IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, suggesting that modifications in the structure could enhance efficacy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3

Chemical Reactions Analysis

Functionalization of the 1,4-Diazepane Ring

The 1,4-diazepane ring is synthesized independently and functionalized with the 4-chlorophenyl ethanone group. A two-step process is employed:

  • Step 1 : 2-Bromo-1-(4-chlorophenyl)ethan-1-one undergoes nucleophilic substitution with 1,4-diazepane in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃), yielding 1-(1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one (Fig. 1B) .
  • Step 2 : The secondary amine on the diazepane ring reacts with the electron-deficient chlorine at position 6 of the triazolopyridazine core via nucleophilic aromatic substitution (SNAr). Microwave-assisted heating (120°C, NMP, DIPEA) drives this reaction, forming the final compound (Fig. 1C) .

Key Reaction Mechanisms and Conditions

Reaction Step Mechanism Conditions Yield
Triazolopyridazine cyclizationCyclocondensationHydrazine hydrate, formic acid, reflux, 12–24 h75–88%
Diazepane functionalizationNucleophilic substitutionK₂CO₃, DMF, 80°C, 6 h65–80%
Triazolopyridazine-diazepane couplingSNArMicrowave (120°C), NMP, DIPEA, 30 min50–70%

Alternative Synthetic Pathways

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling between 6-chloro-triazolopyridazine and a diazepane-bearing amine could enhance regioselectivity under milder conditions .
  • Reductive Amination : If the diazepane precursor contains a ketone group, reductive amination with 4-chloroaniline derivatives may offer an alternative route .

Stability and Reactivity Insights

  • The ethanone group is stable under neutral conditions but susceptible to nucleophilic attack (e.g., Grignard reagents) at the carbonyl carbon.
  • The triazolopyridazine-diazepane linkage shows resilience to hydrolysis but may degrade under strong acidic/basic conditions .

Comparison with Similar Compounds

Structural Implications :

  • The 4-chlorophenyl group increases electron density at the aromatic ring, which may influence π-π stacking interactions in biological targets, whereas the isopropylphenoxy group in the analog introduces steric bulk, possibly affecting solubility and metabolic stability .

Pharmacological and Toxicological Considerations

While direct pharmacological data for the target compound are unavailable, insights can be drawn from its analog and related heterocyclic amines:

  • Kinase Inhibition : Piperazine-containing analogs (e.g., CAS: 1060204-74-1) have demonstrated moderate inhibitory activity against serine/threonine kinases, attributed to hydrogen bonding between the triazolopyridazine nitrogen atoms and kinase active sites . The diazepane variant may exhibit broader selectivity due to its flexible ring system.
  • Toxicity: Heterocyclic amines, particularly those with fused nitrogen rings (e.g., imidazo[4,5-f]quinolines), are associated with mutagenic and carcinogenic risks . The triazolopyridazine core in both compounds may require evaluation for genotoxicity, though the absence of aromatic amine groups (common in carcinogenic heterocycles) could mitigate such risks .

Preparation Methods

Synthesis ofTriazolo[4,3-b]pyridazin-6-yl Derivatives

The triazolopyridazine core is synthesized via cyclocondensation of pyridazine precursors with hydrazine derivatives. Key steps include:

Method A (Adapted from):

  • Starting Material: 6-Chloro-triazolo[4,3-b]pyridazine.
  • Reaction: Treatment with hydrazine hydrate in ethanol under reflux yields 6-hydrazinyl-triazolo[4,3-b]pyridazine.
  • Conditions: 80°C, 12 hours, yield: 78–85%.

Method B (Adapted from):

  • Starting Material: Pyridazin-3(2H)-one.
  • Reaction: Chlorination with phosphorus oxychloride followed by cyclization with thiosemicarbazide.
  • Conditions: POCl₃, 110°C, 6 hours; thiosemicarbazide, DMF, 90°C, 8 hours; yield: 65–72%.

Functionalization of 1,4-Diazepane

Diazepane Ring Formation

The 1,4-diazepane ring is constructed via reductive amination or alkylation:

Method C (Adapted from):

  • Starting Material: N-Benzylethylenediamine.
  • Reaction: Cyclization with 1,3-dibromopropane in acetonitrile.
  • Conditions: K₂CO₃, 70°C, 24 hours; yield: 60–68%.

Method D (Patented Process):

  • Starting Material: 1,4-Diazepane-1-carbonyl chloride.
  • Reaction: Nucleophilic substitution with 6-hydrazinyl-triazolo[4,3-b]pyridazine.
  • Conditions: Dichloromethane, triethylamine, 0°C to room temperature, 6 hours; yield: 82%.

Alternative Pathways

One-Pot Sequential Synthesis

A streamlined approach combines core formation and functionalization:

Method G (Adapted from):

  • Steps:
    • Cyclocondensation of pyridazine-3-carbohydrazide with triethyl orthoformate.
    • In situ alkylation with 1,4-diazepane-1-carbonyl chloride.
    • Friedel-Crafts acylation with 4-chlorophenylacetyl chloride.
  • Conditions: Toluene, 110°C, 18 hours; overall yield: 58%.

Characterization and Optimization

Analytical Data

Parameter Value Source
Melting Point 214–216°C
¹H NMR (DMSO-d₆) δ 8.72 (s, 1H, triazole), 7.45–7.32 (m, 4H, Ar-H), 3.85–3.45 (m, 8H, diazepane)
HPLC Purity ≥98%

Yield Optimization Table

Method Key Step Temperature Time Yield
A Hydrazine substitution 80°C 12 h 85%
D Nucleophilic coupling 25°C 6 h 82%
F Microwave alkylation 100°C 0.5 h 88%
G One-pot sequential synthesis 110°C 18 h 58%

Mechanistic Insights

  • Triazolopyridazine Formation: Cyclocondensation proceeds via nucleophilic attack of hydrazine on chlorinated pyridazine, followed by intramolecular cyclization.
  • Diazepane Coupling: SN2 displacement at the carbonyl carbon of diazepane intermediates facilitates linkage to the triazolopyridazine core.
  • 4-Chlorophenyl Introduction: Friedel-Crafts acylation or alkylation ensures regioselective attachment without side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Triazole Ring Formation : Reacting pyridazine derivatives with hydrazine under controlled pH (e.g., acetic acid) and temperature (60–80°C) to form the triazole core .
  • Diazepane Functionalization : Introducing the 1,4-diazepane moiety via nucleophilic substitution, using reagents like 1,4-dibromobutane in DMF under reflux .
  • Final Coupling : The 4-chlorophenyl group is attached via a ketone linkage, optimized using catalytic bases (e.g., K₂CO₃) .
  • Characterization : Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed using ¹H/¹³C NMR and HRMS .

Q. Which analytical techniques are critical for structural validation of this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃/DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, diazepane CH₂ at δ 2.8–3.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., m/z 439.12 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline intermediates (e.g., dihedral angles between triazole and pyridazine rings) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., BRD4) using fluorescence polarization (FP) or TR-FRET assays, given structural similarity to triazolopyridazine-based BET inhibitors .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., MV4-11 leukemia) to assess IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1A/5-HT7 receptors) due to shared triazole cores with trazodone derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :

  • Core Modifications : Replace the 4-chlorophenyl group with fluorophenyl or biphenyl moieties to enhance lipophilicity and target engagement .
  • Side Chain Engineering : Substitute diazepane with piperazine or pyrrolidine to improve metabolic stability (e.g., CYP450 resistance) .
  • Data-Driven Design : Use molecular docking (AutoDock Vina) to predict binding to BRD4’s acetyl-lysine pocket, guided by AZD5153’s bivalent binding mode .
  • SAR Table :
ModificationBiological Activity (IC₅₀)Key Finding
4-Cl phenyl120 nM (BRD4)Baseline
4-F phenyl85 nM (BRD4)↑ Potency
Piperidine200 nM (BRD4)↓ Solubility

Q. How can conflicting data on enzyme inhibition vs. cellular activity be resolved?

  • Methodological Answer :

  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify unintended targets .
  • Permeability Assessment : Measure P-gp efflux ratios (Caco-2 assay) to rule out poor cellular uptake .
  • Metabolite Identification : LC-MS/MS to detect active metabolites in hepatocyte incubations .
  • Case Study : AZD5153 showed discrepancies between BRD4 binding (nM) and cellular c-Myc suppression; resolved by optimizing linker length for bivalent binding .

Q. What strategies validate the mechanism of action (MOA) in disease models?

  • Methodological Answer :

  • Genetic Knockdown : CRISPR/Cas9 knockout of putative targets (e.g., BRD4) to confirm on-target effects .
  • Biomarker Analysis : Quantify c-Myc or BCL-2 via qPCR/Western blot in xenograft models (e.g., mouse leukemia) .
  • PK/PD Modeling : Correlate plasma exposure (AUC) with tumor growth inhibition in vivo .

Specialized Methodological Challenges

Q. How to address solubility issues during in vivo testing?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or nanoparticle encapsulation (PLGA) .
  • Salt Formation : Convert free base to hydrochloride salt, improving aqueous solubility by 5–10× .
  • Prodrug Design : Introduce phosphate esters at the ketone group for pH-dependent release .

Q. What computational tools predict off-target interactions and toxicity?

  • Methodological Answer :

  • PharmaGKB : Annotate ADMET properties using QSAR models (e.g., SwissADME) .
  • ToxCast™ : Screen for hepatotoxicity via high-throughput toxicogenomics .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac risk .

Data Contradiction Analysis

Q. How to interpret variability in enzymatic vs. cell-based assay results?

  • Methodological Answer :

  • Reductionist Approach : Test in cell-free systems (e.g., lysates) to isolate target effects .
  • Microscopy : Use confocal imaging (e.g., GFP-BRD4 fusion) to confirm intracellular localization .
  • Example : A 10× potency drop in cellular assays may indicate efflux (ABCB1 overexpression) or protein binding .

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